Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is known for its applications in organic synthesis and research. The compound features a cyclopropane ring, which is a three-membered carbon ring, making it an interesting subject for chemical studies due to the ring strain and reactivity associated with cyclopropane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The tert-butoxy group can act as a leaving group in substitution reactions, while the ester functionality can undergo hydrolysis or reduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the tert-butoxy group, making it less reactive in substitution reactions.
tert-Butyl cyclopropane-1-carboxylate: Similar structure but with different ester functionality, leading to different reactivity profiles.
Cyclopropanecarboxylic acid: The parent compound without esterification, used as a precursor in the synthesis of various derivatives.
Uniqueness
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate is unique due to the presence of both the tert-butoxy and ethyl ester groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)7-6-8(7)13-10(2,3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSNDNUJFFSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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